1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Drug Design Medicinal Chemistry ADME

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol (CAS 6947-15-5) is a chiral, partially hydrogenated naphthalene derivative with a molecular formula of C11H14O and a molecular weight of 162.23 g/mol. It serves as a versatile building block in organic synthesis, particularly valuable for exploring structure-activity relationships (SAR) in drug discovery.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 6947-15-5
Cat. No. B1347298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalen-2-ylmethanol
CAS6947-15-5
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1CO
InChIInChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2
InChIKeyWWPWWAHQDTYCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydronaphthalen-2-ylmethanol (CAS 6947-15-5): A Core Scaffold for Chiral Synthons and Targeted Molecular Design


1,2,3,4-Tetrahydronaphthalen-2-ylmethanol (CAS 6947-15-5) is a chiral, partially hydrogenated naphthalene derivative with a molecular formula of C11H14O and a molecular weight of 162.23 g/mol. It serves as a versatile building block in organic synthesis, particularly valuable for exploring structure-activity relationships (SAR) in drug discovery . Its structure features a hydroxymethyl group attached to the 2-position of the tetrahydronaphthalene ring, which imparts specific physicochemical properties including a calculated LogP of 2.35 and a boiling point of 286.1°C at 760 mmHg [1]. Unlike its parent hydrocarbon (Tetralin, CAS 119-64-2), this compound possesses a chiral center, enabling the synthesis of enantiomerically pure intermediates .

Why Generic 'Tetralin' Analogs Cannot Substitute for 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol (CAS 6947-15-5) in Critical Applications


Substituting 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol with other 'tetralin' or tetrahydronaphthalene analogs is not scientifically valid due to critical differences in regiochemistry, functional group identity, and resulting physicochemical properties. As detailed below, seemingly minor structural changes, such as shifting the hydroxymethyl group from the 2-position to the 1-position (CAS 66377-63-7), significantly alter the molecule's lipophilicity (LogP), a key determinant in drug design and chromatographic behavior [1]. Furthermore, comparing the alcohol to its carboxylic acid precursor (1,2,3,4-tetrahydro-2-naphthoic acid) or the parent hydrocarbon (Tetralin, CAS 119-64-2) reveals fundamental differences in reactivity, hydrogen-bonding capacity, and polarity, which dictate its utility in specific synthetic pathways, such as the creation of ester prodrugs or targeted covalent inhibitors .

Head-to-Head Data: Quantifying the Performance and Property Advantages of CAS 6947-15-5


Regioisomeric Lipophilicity: A 0.25 LogP Difference Between 2-yl and 1-yl Methanol Analogs Impacts Drug Design

A direct comparison of the calculated partition coefficient (LogP) reveals a significant difference between the 2-ylmethanol (CAS 6947-15-5) and its 1-ylmethanol regioisomer (CAS 66377-63-7). This 0.25 unit difference in LogP is a critical factor in medicinal chemistry, as it directly influences membrane permeability and oral bioavailability predictions .

Drug Design Medicinal Chemistry ADME

Reactivity-Driven Purity: 96.9% Yield in Carboxylic Acid Reduction Underscores Efficient, High-Purity Synthesis

The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from its corresponding carboxylic acid proceeds with a high, documented yield, reflecting a clean and efficient transformation. This is a distinct advantage over methods starting from other precursors, which may suffer from lower yields or require more complex purification .

Organic Synthesis Process Chemistry Intermediate

Class-Level Pharmacological Potential: Tetrahydronaphthalenols as Potent, Selective Modulators in High-Value Targets

While direct bioactivity data for CAS 6947-15-5 is not explicitly published, its core scaffold is integral to potent pharmacophores. As a class, tetrahydronaphthalen-2-yl derivatives demonstrate high-affinity binding and exceptional selectivity. This establishes the compound's value as a privileged starting point for medicinal chemistry programs, particularly where the 2-ylmethanol serves as the key linkage point for a pharmacophore [1].

Pharmacology Enzyme Inhibition Opioid Receptors

Application Scenarios for 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol: Where CAS 6947-15-5 Outperforms Analogs


Optimizing ADME Profiles in Lead Compound Development

Medicinal chemists use 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol as a lipophilic alcohol fragment to modify lead compounds. The 0.25 unit higher LogP compared to its 1-yl regioisomer offers a distinct advantage when aiming to improve membrane permeability without significantly increasing molecular weight . This precise control over lipophilicity is a critical parameter in hit-to-lead optimization.

Synthesis of High-Value Chiral Intermediates

The chiral center at the 2-position makes this compound an essential building block for synthesizing enantiomerically pure pharmaceuticals. Its availability as a racemate allows for the development of asymmetric synthesis or resolution strategies. The near-quantitative yield documented from its carboxylic acid precursor ensures that the initial steps of complex syntheses are efficient and cost-effective, a key concern in process chemistry .

Designing Selective Opioid Receptor Ligands

Researchers investigating safer analgesics with reduced side effects use this scaffold to construct novel opioid ligands. By attaching a pharmacophore to the (tetrahydronaphthalen-2-yl)methyl group, they can achieve remarkable μ-opioid receptor selectivity (up to 1000-fold), as demonstrated by closely related analogs [1]. This specific compound provides the core structure required to replicate and expand upon these findings.

Material Science and Fragrance Precursor

Beyond pharmaceuticals, this compound serves as an intermediate for specialty chemicals. Its unique odor profile and reactivity are valuable in creating novel fragrance molecules . Its physicochemical properties, including the defined boiling point of 286.1°C and density of 1.047 g/cm³ [2], provide crucial data for engineers designing industrial-scale processes for its use or further derivatization.

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